molecular formula C34H36O7 B107095 4-Methoxyphenyl 2,4,6-Tri-O-benzyl-beta-D-galactopyranoside CAS No. 247027-79-8

4-Methoxyphenyl 2,4,6-Tri-O-benzyl-beta-D-galactopyranoside

Cat. No.: B107095
CAS No.: 247027-79-8
M. Wt: 556.6 g/mol
InChI Key: MKHXZYRDXXUJMR-BWNLSPMZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxyphenyl 2,4,6-Tri-O-benzyl-beta-D-galactopyranoside: is a synthetic organic compound with the molecular formula C34H36O7 and a molecular weight of 556.66 g/mol . It is a derivative of galactopyranoside, where the hydroxyl groups at positions 2, 4, and 6 are protected by benzyl groups, and the phenyl group is methoxylated at the para position. This compound is often used in carbohydrate chemistry and glycosylation reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxyphenyl 2,4,6-Tri-O-benzyl-beta-D-galactopyranoside typically involves the protection of the hydroxyl groups of galactose. The process begins with the selective benzylation of the hydroxyl groups at positions 2, 4, and 6. This is achieved using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate . The methoxyphenyl group is then introduced through a glycosylation reaction using a suitable glycosyl donor and a promoter like silver triflate or boron trifluoride etherate .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxyphenyl 2,4,6-Tri-O-benzyl-beta-D-galactopyranoside undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 4-Methoxyphenyl 2,4,6-Tri-O-benzyl-beta-D-galactopyranoside is used as an intermediate in the synthesis of complex carbohydrates and glycosides. It serves as a glycosyl donor in glycosylation reactions to form glycosidic bonds .

Biology: In biological research, this compound is utilized to study carbohydrate-protein interactions and the role of glycosylation in biological processes. It is also used in the synthesis of glycopeptides and glycoproteins .

Medicine: The compound is explored for its potential in drug development, particularly in the design of glycosylated drugs that can improve drug solubility, stability, and bioavailability .

Industry: In the industrial sector, it is used in the production of specialty chemicals and as a building block for more complex molecules .

Mechanism of Action

The mechanism of action of 4-Methoxyphenyl 2,4,6-Tri-O-benzyl-beta-D-galactopyranoside primarily involves its role as a glycosyl donor. In glycosylation reactions, the compound donates its glycosyl moiety to an acceptor molecule, forming a glycosidic bond. This process is facilitated by the activation of the glycosyl donor through the use of promoters like silver triflate or boron trifluoride etherate . The molecular targets and pathways involved depend on the specific application, such as the synthesis of glycopeptides or glycoproteins .

Comparison with Similar Compounds

Comparison: 4-Methoxyphenyl 2,4,6-Tri-O-benzyl-beta-D-galactopyranoside is unique due to its specific substitution pattern and the presence of benzyl protecting groups. Compared to its acetylated counterpart, the benzyl groups provide greater stability and are more easily removed under mild conditions. The glucopyranoside and mannopyranoside analogs differ in the stereochemistry of the sugar moiety, which can influence their reactivity and interactions in glycosylation reactions .

Properties

IUPAC Name

(2S,3R,4S,5R,6R)-2-(4-methoxyphenoxy)-3,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H36O7/c1-36-28-17-19-29(20-18-28)40-34-33(39-23-27-15-9-4-10-16-27)31(35)32(38-22-26-13-7-3-8-14-26)30(41-34)24-37-21-25-11-5-2-6-12-25/h2-20,30-35H,21-24H2,1H3/t30-,31+,32+,33-,34-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKHXZYRDXXUJMR-BWNLSPMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2C(C(C(C(O2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)O)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)O)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H36O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40444585
Record name 4-Methoxyphenyl 2,4,6-tri-O-benzyl-beta-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

556.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247027-79-8
Record name 4-Methoxyphenyl 2,4,6-tri-O-benzyl-beta-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.